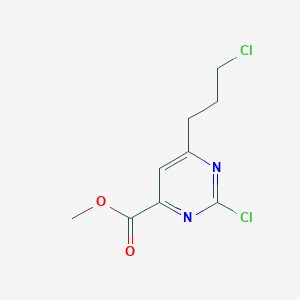

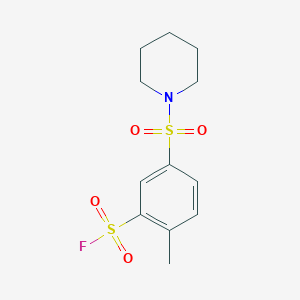

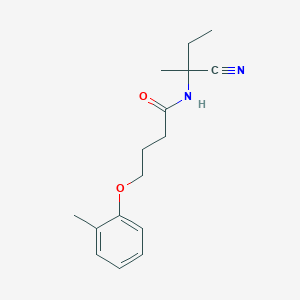

![molecular formula C17H18N4O3 B2485500 8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176270-52-1](/img/structure/B2485500.png)

8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis methods for bicyclic and tricyclic compounds similar to the one , such as azabicyclo octanes and their derivatives, are often complex and require specific conditions for successful completion. For example, Ishida et al. (2010) discuss a catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives via [3+2]-cycloaddition, indicating the intricate methods used to synthesize such structures (Ishida, Kusama, & Iwasawa, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 8-azabicyclo[3.2.1]octane derivatives is often characterized by specific configurations and conformations that influence their chemical behavior. Gilardi et al. (2002) describe the molecular structure of a compound with the tetraazabicyclo[3.3.0]octane ring system, highlighting the envelope conformations of its five-membered rings and the displacement of methylene C atoms (Gilardi, George, & Evans, 2002).

Chemical Reactions and Properties

Chemical reactions involving bicyclic compounds like 8-azabicyclo[3.2.1]octane derivatives can be highly specific and yield a range of products depending on the conditions. For instance, Shimada et al. (2010) achieved the catalytic asymmetric synthesis of endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one, demonstrating the reactivity and potential for producing biologically relevant molecules (Shimada et al., 2010).

Physical Properties Analysis

The physical properties of such complex molecules are crucial for understanding their behavior in different environments. While specific details on the physical properties of "8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane" are not available in the literature reviewed, the analysis of similar compounds suggests that factors like solubility, melting points, and boiling points are significantly influenced by their molecular structure and substituent groups.

Chemical Properties Analysis

The chemical properties of bicyclic and tricyclic compounds, including reactivity, stability, and potential for undergoing various chemical transformations, are of particular interest. Research by Laurens, Ichharam, and Modro (2001) on a new heterocyclic system demonstrates the complexity of understanding these properties and highlights the importance of detailed characterization for potential applications (Laurens, Ichharam, & Modro, 2001).

Aplicaciones Científicas De Investigación

Azabicyclo[3.2.1]octane Derivatives in Scientific Research

Azabicyclo[3.2.1]octane derivatives have been extensively studied for their potential in various applications, including as conformationally rigid analogues of bioactive molecules. For instance, azabicyclo[3.2.1]octane derivatives have been synthesized to study their conformational rigidity and potential biological activity (Kubyshkin et al., 2009). Such compounds are valuable in the design of new drugs due to their structural complexity and potential to mimic or interfere with biological processes.

1,2,3-Triazoles in Chemical Synthesis

1,2,3-Triazoles are recognized for their versatility in chemical synthesis and potential applications in developing novel therapeutic agents. They have been used as precursors for azapurines and other heterocyclic systems with potential anticancer properties (Gilchrist & Gymer, 1974). The synthesis and applications of 1,2,3-triazoles in various fields, including as light stabilizers and optical brightening agents, underscore their importance in chemical research and material science.

Benzodioxole Derivatives in Catalysis

Benzodioxole derivatives are integral to various catalytic processes, indicating the broader utility of compounds containing this moiety in scientific research. For example, metal-organic frameworks incorporating benzodioxole derivatives have been used as efficient heterogeneous catalysts for synthesizing triazole derivatives, showcasing the role of these compounds in facilitating chemical transformations (Tourani et al., 2018).

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-17(11-1-4-15-16(7-11)24-10-23-15)21-12-2-3-13(21)9-14(8-12)20-6-5-18-19-20/h1,4-7,12-14H,2-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSMYYQMTAPXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)OCO4)N5C=CN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

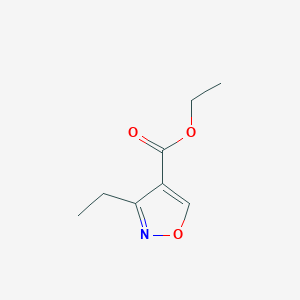

![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)

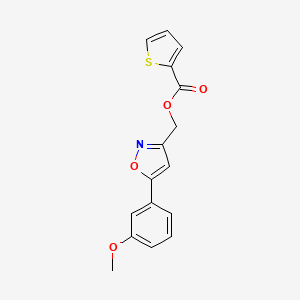

![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine](/img/structure/B2485424.png)

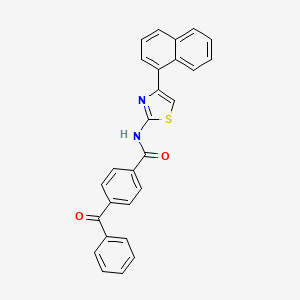

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2485427.png)

![3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2485428.png)